1H-Pyrrolo[3,2-c]pyridine, 1-ethenyl-5-ethyl-4,5,6,7-tetrahydro-
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Overview
Description
1H-Pyrrolo[3,2-c]pyridine, 1-ethenyl-5-ethyl-4,5,6,7-tetrahydro- is a heterocyclic compound that belongs to the pyrrolopyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[3,2-c]pyridine, 1-ethenyl-5-ethyl-4,5,6,7-tetrahydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-bromo-5-iodopyridine as a starting material, which undergoes a base-mediated cyclization to form the pyrrolopyridine core. Subsequent substitution reactions at the N-1 position with suitable alkylating agents yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[3,2-c]pyridine, 1-ethenyl-5-ethyl-4,5,6,7-tetrahydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce fully saturated derivatives.
Scientific Research Applications
1H-Pyrrolo[3,2-c]pyridine, 1-ethenyl-5-ethyl-4,5,6,7-tetrahydro- has several applications in scientific research:
Medicinal Chemistry: This compound serves as a scaffold for the development of kinase inhibitors, particularly targeting mitotic spindle checkpoint kinases like MPS1, which are overexpressed in various cancers.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: The unique electronic properties of this compound make it suitable for use in organic electronic devices and materials.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[3,2-c]pyridine, 1-ethenyl-5-ethyl-4,5,6,7-tetrahydro- involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases like MPS1, stabilizing an inactive conformation and preventing substrate binding . This inhibition disrupts the spindle assembly checkpoint, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-c]pyridine: Another member of the pyrrolopyridine family with similar structural features but different substitution patterns.
1H-Pyrrolo[3,4-c]pyridine: A related compound with potential analgesic and sedative activities.
1H-Pyrazolo[3,4-c]pyridine: A structurally similar compound with applications in medicinal chemistry.
Uniqueness
1H-Pyrrolo[3,2-c]pyridine, 1-ethenyl-5-ethyl-4,5,6,7-tetrahydro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit kinases like MPS1 makes it a valuable tool in cancer research and drug development.
Properties
CAS No. |
312696-96-1 |
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Molecular Formula |
C11H16N2 |
Molecular Weight |
176.26 g/mol |
IUPAC Name |
1-ethenyl-5-ethyl-6,7-dihydro-4H-pyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C11H16N2/c1-3-12-7-6-11-10(9-12)5-8-13(11)4-2/h4-5,8H,2-3,6-7,9H2,1H3 |
InChI Key |
MGKHDCWNHMUDPR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2=C(C1)C=CN2C=C |
Origin of Product |
United States |
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